2-(Isoquinolin-1-yl)benzoic acid
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Overview
Description
2-(Isoquinolin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)benzoic acid can be achieved through the oxidative dehydrogenation and ring opening of isoindoloisoquinolinones in the presence of molecular iodine under sealed tube conditions at 100°C . This method involves the conversion of hydroxy lactam or methoxy lactam intermediates to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoquinoline ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoquinoline and benzoic acid parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of azabenzanthrone derivatives .
Scientific Research Applications
2-(Isoquinolin-1-yl)benzoic acid has several applications in scientific research:
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)benzoic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives exhibit inhibitory activity against enzymes like acetylcholine esterase and butyrylcholine esterase . The compound’s ability to bind to DNA and interfere with cellular processes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A compound with a similar structure but with a nitrogen atom in a different position.
Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)benzoic acid, featuring a fused benzene and pyridine ring system.
Uniqueness
This compound is unique due to its specific arrangement of the benzoic acid and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
95264-23-6 |
---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-isoquinolin-1-ylbenzoic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H,(H,18,19) |
InChI Key |
PYUVNXFAPVSCCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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